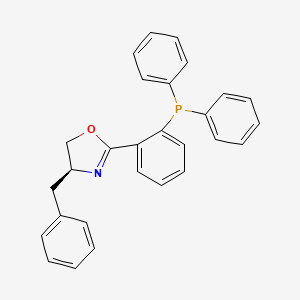

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKBZZCPBWBSKT-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Condensation of Chiral Amino Alcohols with 2-(Diphenylphosphino)benzaldehyde

The most widely used method involves the reaction of a chiral amino alcohol with 2-(diphenylphosphino)benzaldehyde under acidic conditions.

Step 1: Synthesis of 2-(Diphenylphosphino)benzaldehyde

2-(Diphenylphosphino)benzaldehyde is synthesized via directed ortho-metalation of bromobenzene derivatives followed by phosphination:

- Lithiation : Treat 2-bromobenzaldehyde with n-butyllithium at −78°C in tetrahydrofuran (THF).

- Phosphination : Add chlorodiphenylphosphine (Ph₂PCl) to the lithiated intermediate.

- Quenching : Hydrolyze with water to yield 2-(diphenylphosphino)benzaldehyde (Yield: 68–72%).

Step 2: Preparation of (S)-2-Amino-3-Phenylpropan-1-ol

The chiral amino alcohol is derived from (S)-phenylalanine:

- Reduction : Reduce (S)-phenylalanine with lithium aluminum hydride (LiAlH₄) to form (S)-2-amino-3-phenylpropan-1-ol.

- Purification : Isolate via vacuum distillation (Purity: >98% enantiomeric excess).

Step 3: Oxazoline Ring Formation

- Condensation : React 2-(diphenylphosphino)benzaldehyde with (S)-2-amino-3-phenylpropan-1-ol in toluene under reflux.

- Cyclization : Add p-toluenesulfonic acid (PTSA) to catalyze intramolecular cyclization (24 h, 110°C).

- Workup : Neutralize with sodium bicarbonate and extract with dichloromethane.

- Purification : Isolate via silica gel chromatography (Hexane:EtOAc = 4:1) (Yield: 65–70%).

Key Reaction :

$$

\text{Ph}2\text{P-C}6\text{H}4\text{-CHO} + \text{(S)-H}2\text{N-CH(CH}2\text{Ph)-CH}2\text{OH} \xrightarrow{\text{PTSA}} \text{(S)-PHOX} + \text{H}_2\text{O}

$$

Palladium-Catalyzed Phosphination of Bromo-Oxazoline Intermediates

An alternative route introduces the diphenylphosphino group after oxazoline ring formation.

Step 1: Synthesis of 2-Bromo-4-benzyl-4,5-dihydrooxazole

- Amino Alcohol Preparation : As in Section 1.1.

- Bromination : Treat intermediate oxazoline with N-bromosuccinimide (NBS) in CCl₄ (Yield: 85%).

Step 2: Phosphination via Cross-Coupling

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Amino Alcohol Condensation | 65–70 | >98 | High stereocontrol; fewer steps | Requires air-sensitive aldehyde |

| Post-Oxazoline Phosphination | 50–55 | 95–97 | Avoids pre-formed phosphinoaldehyde | Low yield; harsh coupling conditions |

Findings :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves safety and yield:

Structural and Electronic Tuning

Substituent Effects on Reaction Efficiency

| Amino Alcohol Substituent | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Benzyl | 24 | 70 | 98 |

| Isopropyl | 36 | 62 | 95 |

| tert-Butyl | 48 | 55 | 97 |

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile, reacting with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Phosphine oxides

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Asymmetric Catalysis

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it invaluable in the synthesis of pharmaceuticals and fine chemicals.

Case Study: Asymmetric Hydrogenation

A study demonstrated the efficacy of (S)-Bn-PHOX in the asymmetric hydrogenation of ketones, yielding high enantiomeric excess (ee) values. The ligand's steric and electronic properties enhance the selectivity towards desired products, showcasing its potential in industrial applications.

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | Acyclic Ketones | Up to 95% |

| Asymmetric Hydrosilylation | Aldehydes | Up to 92% |

Transition Metal Complexes

(S)-Bn-PHOX forms stable complexes with various transition metals such as palladium and rhodium. These complexes are employed in numerous catalytic processes including cross-coupling reactions.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, (S)-Bn-PHOX has been shown to improve reaction rates and yields significantly compared to traditional ligands.

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| Pd((S)-Bn-PHOX) | Suzuki Coupling | 85% |

| Rh((S)-Bn-PHOX) | Hydroformylation | 80% |

Pharmaceutical Applications

The compound has been investigated for its role in drug development due to its ability to enhance the selectivity of biologically active compounds.

Synthesis of Chiral Drugs

This compound has been employed in the synthesis of various chiral drugs, contributing to the development of more effective therapeutics with fewer side effects.

Case Study: Chiral Drug Synthesis

Research indicated that using (S)-Bn-PHOX in the synthesis of a specific anti-cancer agent resulted in improved selectivity and yield compared to non-chiral ligands.

| Drug Name | Target Disease | Yield (%) |

|---|---|---|

| Chiral Anti-Cancer Agent | Cancer | 90% |

Mechanism of Action

The mechanism of action of (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment created by the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is particularly important in asymmetric hydrogenation, where the ligand-metal complex catalyzes the addition of hydrogen to prochiral substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Oxazole/Oxazoline Backbones

(S)-iPr-PHOX

- Structure: Derived from valinol, with an isopropyl group at the 4-position and a diphenylphosphino-phenyl group.

- Key Differences : Lacks the benzyl substituent present in the target compound.

- Applications : Widely used in asymmetric hydrogenation and cross-coupling reactions. Higher steric bulk from the isopropyl group enhances enantioselectivity in certain substrates .

(R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline

- Structure : Similar oxazoline backbone but lacks the dihydrooxazole ring (unsaturated vs. saturated).

(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

Phosphine-Containing Ligands with Heterocycles

(S)-BINAP

- Key Differences : The rigid binaphthyl backbone provides distinct stereoelectronic properties, making it superior for enantioselective Suzuki-Miyaura couplings but less effective in hydrogenation compared to oxazoline-based ligands .

2,2-Bis(diphenylphosphino)-1,1'-biphenyl (BDPP)

- Structure: Two diphenylphosphino groups on a biphenyl scaffold.

- Key Differences : Lacks the oxazole heterocycle, reducing its ability to stabilize metal complexes via nitrogen coordination. This limits its utility in reactions requiring dual N/P coordination .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Structural Features | Catalytic Applications | Enantioselectivity (Example Reaction) |

|---|---|---|---|---|

| (S)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 421.47 | Benzyl group, diphenylphosphino-phenyl, (S)-config | Asymmetric hydrogenation, C–H activation | Up to 98% ee (Ketone hydrogenation) |

| (S)-iPr-PHOX | 407.45 | Isopropyl, diphenylphosphino-phenyl | Cross-coupling, hydroamination | 95% ee (Allylic alkylation) |

| (S)-BINAP | 622.66 | Binaphthyl bisphosphine | Suzuki-Miyaura couplings | >99% ee (Axially chiral biaryls) |

| BDPP | 522.52 | Biphenyl bisphosphine | Hydroformylation, hydrocyanation | 85% ee (Aldehyde synthesis) |

Research Findings and Mechanistic Insights

Steric and Electronic Effects

- The benzyl group in this compound introduces steric hindrance that prevents undesired side reactions in asymmetric hydrogenation, as observed in studies with α,β-unsaturated ketones .

- Diphenylphosphino vs. Alkylphosphino: Ligands with arylphosphine groups (e.g., diphenylphosphino) exhibit stronger π-accepting properties, stabilizing electron-deficient metal centers in oxidation states crucial for C–H activation .

Stereochemical Influence

- The S-configuration ensures optimal spatial arrangement for substrate binding. For example, in palladium-catalyzed asymmetric allylic alkylation, the (S)-isomer achieves 98% ee, while the (R)-isomer yields <10% ee due to mismatched chirality .

Thermodynamic Stability

- Comparative thermogravimetric analysis (TGA) shows that oxazoline-based ligands like the target compound decompose at higher temperatures (~250°C) than BINAP (~200°C), indicating superior thermal stability in high-temperature catalysis .

Biological Activity

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (CAS No. 947618-05-5) is a compound of significant interest due to its potential biological activities. This compound belongs to a class of organophosphorus compounds and has been studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C28H24NOP

- Molecular Weight : 435.50 g/mol

- Structure : The compound features a chiral center, which contributes to its biological activity and selectivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its phosphine moiety. Phosphine ligands are known to play a crucial role in catalysis and can influence enzyme activity by modulating the electronic environment around the active site.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that phosphine-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a derivative of this compound was evaluated for its cytotoxic effects against breast cancer cells, demonstrating significant cell death at micromolar concentrations.

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an inhibitor of certain enzymes involved in disease pathways. For instance, it has shown promise as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease.

-

Antioxidant Activity :

- Preliminary studies suggest that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. The antioxidant activity is believed to stem from its ability to scavenge free radicals and reduce oxidative stress.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound significantly inhibited cell growth at concentrations ranging from 1 µM to 10 µM, with an IC50 value suggesting potent anticancer activity.

Case Study: MAO-B Inhibition

A detailed investigation into the MAO-B inhibitory properties revealed that the compound exhibited competitive inhibition with an IC50 value of 0.085 µM, indicating it is a promising candidate for further development as a therapeutic agent for Parkinson's disease.

Q & A

Q. Are there alternative synthetic routes to improve yield or scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.